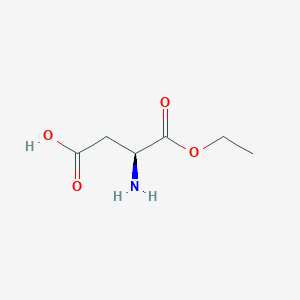

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid

Description

Historical Context and Evolution of Chiral Amino Acid Derivatives in Synthesis

The use of chiral amino acid derivatives in organic synthesis has a rich history, evolving from their initial role as components of peptides to versatile starting materials for a wide array of chiral molecules. Initially, the focus was on α-amino acids due to their natural abundance and role in biological systems. However, the recognition of the unique structural and biological properties of β-amino acids and their derivatives broadened the scope of synthetic chemistry. hilarispublisher.comrsc.org The development of methods for the stereoselective synthesis of β-amino acid derivatives has been a significant area of research, driven by their potential in medicinal chemistry and materials science. hilarispublisher.comrsc.org

Strategic Importance of α- and β-Amino Acid Esters as Chiral Building Blocks

Both α- and β-amino acid esters are highly valued as chiral building blocks in asymmetric synthesis. nih.gov They offer a readily available source of chirality and multiple functional groups that can be selectively manipulated. β-Amino acid esters, such as (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, are particularly important for the synthesis of β-peptides, which can form stable secondary structures and exhibit resistance to enzymatic degradation. acs.org Furthermore, they serve as precursors for the synthesis of various biologically active compounds, including natural products and pharmaceuticals. nih.gov The presence of the ester group allows for a range of chemical transformations, including reduction, amidation, and carbon-carbon bond formation.

Structural Characteristics and Stereochemical Significance of the (S)-Configuration

The defining structural feature of this compound is its stereochemistry at the C3 position. The "(S)" designation, according to the Cahn-Ingold-Prelog priority rules, specifies the absolute configuration of this chiral center. This precise spatial arrangement of the amino, carboxyl, and ethoxycarbonylmethyl groups is crucial for its utility as a chiral building block. In biological systems and asymmetric synthesis, the specific stereochemistry dictates the molecule's interactions and reactivity. The (S)-configuration is inherent from its precursor, L-aspartic acid, one of the naturally occurring proteinogenic amino acids. wikipedia.org

The table below summarizes some of the key properties of this compound.

| Property | Value |

| CAS Number | 21860-85-5 |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| Synonyms | L-Aspartic acid β-ethyl ester, (S)-3-Aminosuccinic acid 4-ethyl ester |

Note: The data in this table is compiled from publicly available chemical databases. uni.lubldpharm.com

Overview of Research Trajectories for this compound

While specific research focusing solely on this compound is not extensive, its role can be inferred from the broader research on β-amino acid esters and aspartic acid derivatives. Research in this area is generally directed towards:

Development of Novel Synthetic Methodologies: A significant portion of research focuses on creating efficient and stereoselective methods for the synthesis of β-amino acid esters. hilarispublisher.comnih.govwustl.edu This includes catalytic asymmetric approaches and the use of chiral auxiliaries.

Applications in Peptide Synthesis: As a derivative of a natural amino acid, it is a key component in the synthesis of modified peptides and peptidomimetics, particularly those containing β-amino acid residues.

Use as a Chiral Precursor: The compound serves as a versatile starting material for the synthesis of a variety of complex chiral molecules, leveraging its multiple functional groups for further chemical transformations. jchps.comcdnsciencepub.com For instance, derivatives of aspartic acid are used in the production of polymers and other functional materials. cdnsciencepub.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFCDLWCQIARFW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193684 | |

| Record name | 4-Ethyl hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7361-28-6, 4070-43-3 | |

| Record name | 1-Ethyl aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYL ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UN0T532TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Exploration of Chemical Reactivity and Mechanistic Pathways

Reactivity of the Amino Group: Acylation, Alkylation, and Derivatization

The primary amino group is a nucleophilic center and a base, readily participating in reactions typical of amines.

Acylation: The amino group can be easily acylated by reacting with acylating agents like acid chlorides, anhydrides, or activated esters to form amides. This is a fundamental reaction in peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another. For instance, N-protection, a form of acylation (e.g., using Di-tert-butyl dicarbonate (B1257347) to form a Boc-protected amine), is a common preliminary step in many synthetic sequences.

Alkylation: As a nucleophile, the amino group can be alkylated by alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled and selective mono-N-alkylation of amino acid esters can be achieved using alcohols in the presence of ruthenium catalysts via a "borrowing hydrogen" strategy, which generally preserves the stereochemical integrity of the chiral center. nih.gov Studies on related β-amino esters show that diastereoselective alkylation can be achieved by first forming a lithium enolate. nih.gov

Derivatization: Beyond simple acylation and alkylation, the amino group can be converted into various other functional groups. For example, it can react with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines (reductive amination).

Reactions Involving the Ester Functionality: Hydrolysis and Amide Bond Formation

The ethyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis and amidation being the most prominent reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via a tetrahedral intermediate. Enzymatic hydrolysis offers a milder and often highly stereoselective alternative. Lipases, such as those from Pseudomonas cepacia or Burkholderia cepacia, have been shown to be effective in the kinetic resolution of racemic β-amino carboxylic esters through enantioselective hydrolysis, yielding optically pure amino acids and unreacted esters. mdpi.com

Amide Bond Formation (Aminolysis): The ester can react directly with ammonia (B1221849) or primary/secondary amines to form an amide. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires elevated temperatures or catalysis. This pathway is less common for amide bond formation than coupling an activated carboxylic acid with an amine.

Chemistry of the Carboxylic Acid Moiety: Esterification, Activation, and Salt Formation

The carboxylic acid moiety is acidic and can undergo reactions at the carbonyl carbon and the acidic proton.

Esterification: The carboxylic acid can be esterified, most commonly under acidic conditions with an alcohol (e.g., Fischer esterification). This would convert the starting monoester into a diester of aspartic acid.

Activation: For reactions like amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" can be achieved using various reagents. For example, dialkyl pyrocarbonates (like di-tert-butyl pyrocarbonate, Boc₂O) in the presence of a tertiary amine like pyridine (B92270) can activate carboxylic acids to form anhydrides or facilitate one-pot esterification. nih.gov Another approach involves reacting the carboxylic acid with agents like cyanate (B1221674) to form an activated intermediate suitable for peptide bond formation in aqueous solutions. researchgate.net

Salt Formation: As a carboxylic acid, the compound will react with bases (e.g., sodium hydroxide, sodium bicarbonate, or amines like triethylamine) to form the corresponding carboxylate salt. chromatoscientific.com This is a simple acid-base reaction that significantly alters the molecule's solubility in various solvents.

Stereochemical Stability and Epimerization Studies

The compound possesses a single stereocenter at the α-carbon (C3). The stability of this center is crucial, as its inversion (epimerization) would lead to the formation of the (R)-diastereomer.

Stability: β-amino acids, in general, can be incorporated into peptides to create novel structures with enhanced stability against proteolytic degradation compared to their α-peptide counterparts. numberanalytics.comnih.gov The additional carbon in the backbone increases conformational flexibility but can also be used to generate stable, predictable secondary structures like helices. scirp.orgrsc.org

Epimerization: The proton on the α-carbon is acidic and can be abstracted under basic conditions to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to racemization or epimerization. This is a significant concern in reactions involving strong bases or prolonged exposure to basic conditions, particularly in peptide synthesis where the stereochemical purity of the amino acid building blocks is paramount. The presence of the adjacent electron-withdrawing ethyl ester group can exacerbate this acidity and increase the risk of epimerization at the C3 position.

Detailed Mechanistic Investigations of Key Transformations

While detailed mechanistic studies specifically for (S)-3-Amino-4-ethoxy-4-oxobutanoic acid are not widely published, the mechanisms of its key reactions can be understood from studies of related compounds and general principles of organic chemistry.

Kinetic studies on related systems provide insight into the factors governing reaction rates.

Hydrolysis and Degradation: Kinetic studies of the degradation of cationic poly(α-aminoesters) show that intramolecular reactions, such as O→N acyl shifts, can be significantly faster than intermolecular hydrolysis. rsc.org The rate of these processes is highly pH-dependent. For β-amino esters, kinetic resolution via enzymatic hydrolysis is a well-established method, where the reaction rate differs significantly between enantiomers. mdpi.com

Reactivity in Cross-Coupling: The reactivity of related β-amino alkylzinc reagents in Negishi cross-coupling reactions has been studied. These studies revealed that the proximity of an ester group enhances the reaction rate, more so than the nature of the nitrogen-protecting group. nih.gov Such organometallic intermediates are often unstable and can decompose via β-elimination, a process for which decomposition rates have been determined. nih.gov

A representative table of kinetic data for a related process is shown below.

Table 1: First-Order Rate Constants for Decomposition of β-Amino Alkylzinc Iodides at 291 K (Data adapted from a study on related compounds to illustrate kinetic principles)

| Compound | Decomposition Pathway | Rate Constant (k, s⁻¹) |

| Carbamate-derived zinc reagent (from β-alanine) | β-Elimination | ~5.2 x 10⁻⁶ |

| Carbamate-derived zinc reagent (from glutamic acid) | β-Elimination | ~24 x 10⁻⁶ |

This data from a study on related zinc reagents suggests that the structure, particularly the proximity of other functional groups, significantly influences the rate of side reactions like elimination. nih.gov

The transition states of the fundamental reactions of this compound follow well-understood models.

Acyl Substitution Reactions: Reactions at the ester and carboxylic acid carbonyls (e.g., hydrolysis, esterification, amidation) proceed through a tetrahedral transition state, leading to a tetrahedral intermediate. The stability of this transition state, and thus the reaction rate, is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Enzyme-Catalyzed Reactions: In enzyme-catalyzed reactions, such as transamination or hydrolysis, the enzyme stabilizes the high-energy transition state of the reaction, dramatically lowering the activation energy. For transaminases that act on β-amino acids, the mechanism involves the formation of a Schiff base with the pyridoxal (B1214274) 5'-phosphate cofactor, followed by a tautomerization and hydrolysis to release the product. nih.govresearchgate.net The transition states in enzymatic catalysis are fleeting, existing for mere femtoseconds. nih.gov

Computational Studies: Theoretical studies on β-amino acids have been used to compute conformational energies and the effects of solvation. These studies suggest that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. scirp.org For reactions, computational models can elucidate transition state structures and energy profiles. For example, the mechanism of decarboxylation of related β-keto acids has been shown to involve a cyclic transition state. nih.gov Similarly, cycloaddition reactions involving related imines have been analyzed computationally to understand the role of Lewis acids in stabilizing the transition state. pitt.edu

Applications As a Versatile Chiral Building Block in Advanced Organic Synthesis

Enantioselective Synthesis of Complex Polyfunctional Molecules

The enantiopure nature of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid makes it an attractive starting material for the synthesis of molecules with multiple stereocenters. The strategic manipulation of its amino, carboxylic acid, and ester functionalities allows for the introduction of molecular complexity in a controlled manner.

While specific examples detailing the use of this compound in the synthesis of named drug intermediates are not extensively documented in publicly available literature, the broader class of chiral β-amino acids and their esters are fundamental to the creation of pharmacologically relevant scaffolds. For instance, derivatives of β-amino acids are key components in the synthesis of various therapeutic agents. The general strategy involves using the inherent chirality of the building block to direct the stereochemical outcome of subsequent reactions, thereby producing a single desired enantiomer of the target molecule.

The reactivity of the functional groups in this compound allows for a variety of transformations crucial for building drug-like molecules. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The carboxylic acid and ester groups provide handles for amide bond formation, reduction to alcohols, or further esterification. These transformations are foundational in medicinal chemistry for the synthesis of lead compounds for biological screening.

Table 1: Potential Synthetic Transformations of this compound for Drug Intermediate Synthesis

| Functional Group | Reaction Type | Potential Product Moiety |

| Amino Group | Acylation | Amides, Carbamates |

| Reductive Amination | Secondary or Tertiary Amines | |

| Cyclization | Lactams, Piperidones | |

| Carboxylic Acid | Amide Coupling | Peptides, Amides |

| Esterification | Esters | |

| Reduction | Amino Alcohols | |

| Ethyl Ester | Hydrolysis/Amidation | Amides, other Esters |

The structural motif of β-amino acids is present in a wide array of natural products with significant biological activities. While direct incorporation of this compound into a specific natural product synthesis is not prominently reported, analogous β-amino esters are utilized to construct key fragments of complex natural molecules. For example, the synthesis of fragments of coralmycin A, an antibacterial peptide, involves the use of protected β-hydroxy aspartic acid derivatives, which share structural similarity with the title compound. sci-hub.se The synthetic strategy often involves the elaboration of the side chain and the peptide coupling of the amino and carboxyl groups to build up the natural product's backbone.

The ability to modify the side chain of this compound while retaining the stereocenter is a powerful tool for creating analogues of natural products. This allows for structure-activity relationship (SAR) studies, where variations in the structure can be correlated with changes in biological activity.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and chiral amino acids are common precursors for their synthesis. The functional groups of this compound can be strategically employed in cyclization reactions to form a variety of heterocyclic systems. For instance, intramolecular condensation between the amino group and the ester or carboxylic acid can lead to the formation of lactams, which are core structures in many antibiotics.

Furthermore, the reaction of the amino group with other reagents can lead to the formation of more complex heterocyclic frameworks. While specific examples starting from this compound are not readily found, related 3-amino-4-oxobutanoic acid derivatives have been used to synthesize substituted furanones and other heterocyclic structures with potential anti-inflammatory activity. nih.gov

Scaffold for Peptide and Peptidomimetic Design

The incorporation of non-natural amino acids into peptides is a widely used strategy to create peptidomimetics with enhanced properties such as increased stability against enzymatic degradation and improved conformational control. This compound, as a β-amino acid, is a valuable tool in this context.

The introduction of a β-amino acid like this compound into a peptide backbone introduces an additional carbon atom, which alters the conformational preferences of the resulting peptide. This can lead to the stabilization of specific secondary structures, such as β-turns or helices. While direct conformational studies on peptides containing this specific residue are not widely published, the general principle is well-established in peptide chemistry. The study of such modified peptides provides insights into the relationship between peptide conformation and biological activity.

Constrained amino acids are rigid analogues of natural amino acids that are used to lock a peptide into a specific conformation. This compound can serve as a starting material for the synthesis of such constrained systems. For example, the functional groups can be used as handles to form cyclic structures, thereby restricting the rotational freedom of the molecule. This approach is crucial in the design of peptide-based drugs with high receptor selectivity and affinity. The development of constrained amino acids from simple chiral precursors like β-amino esters is a key strategy in modern drug discovery. bldpharm.com

Precursor for Advanced Materials and Functional Molecules

The utility of this compound extends to the synthesis of specialized polymers and molecules where three-dimensional structure is critical to function. It serves as a foundational element for constructing both polymeric materials and discrete molecular entities that are active in stereoselective processes.

This compound is a potential monomer for the synthesis of chiral polymers, specifically poly(β-aspartate)s. Poly(aspartic acid) (PASP) is a class of biodegradable and biocompatible polypeptides with a wide range of biomedical applications. nih.gov The polymer's properties are influenced by the connectivity of the monomer units, which can be linked through either the α- or β-carboxyl group of the aspartic acid residue. wikipedia.org As the β-ethyl ester of L-aspartic acid, this compound is structurally primed to undergo polymerization to form polyamides where the polymer backbone is formed via the β-carboxyl group.

The synthesis of poly(aspartic acid)s can be achieved through several methods, including the polymerization of aspartic acid esters. wikipedia.org Research on analogous compounds, such as L-aspartic acid diethyl ester, has demonstrated the feasibility of this approach. In one study, the enzyme-catalyzed bulk polymerization of L-aspartic acid diethyl ester yielded polypeptides with a high degree of regioselectivity and controlled growth. rsc.org This enzymatic approach highlights a pathway for producing structurally defined poly(amino acid)s from esterified aspartic acid monomers.

| Parameter | Finding |

|---|---|

| Catalyst | Immobilized CAL-B (Candida antarctica Lipase B) |

| Monomer | L-Aspartic acid diethyl ester |

| Polymerization Type | Bulk polymerization, primarily chain-growth mechanism |

| Yield | ~70% |

| Average Degree of Polymerization (DPavg) | 50 |

| Regioselectivity (α-linkage : β-linkage) | 94 : 6 |

This controlled polymerization of a closely related diester suggests that this compound can serve as a monomer to create chiral, functional polyamides with potential applications in biomedical fields. Other research has also explored using aspartic acid derivatives to create different types of chiral polymers, such as poly(β-peptoid)s, further underscoring the versatility of the aspartic acid scaffold in polymer chemistry. nih.gov

The synthesis of effective chiral ligands for asymmetric catalysis often relies on starting materials from the "chiral pool," which are enantiomerically pure compounds available from natural sources. This compound, being derived from L-aspartic acid, is an excellent example of such a building block. Its inherent stereochemistry can be transferred through a series of reactions to produce complex ligands capable of inducing high stereoselectivity in chemical transformations.

A key strategy involves using the aspartic acid framework to synthesize other chiral molecules, such as β-amino acid derivatives, which are themselves valuable components of pharmaceutical agents and ligands. researchgate.net A novel synthetic route has been developed to create a chiral β-amino acid derivative using a Weinreb amide derivative of L-aspartic acid. researchgate.net In this multi-step synthesis, the original stereocenter from L-aspartic acid was effectively preserved in the final product. researchgate.net This process demonstrates how the chiral integrity of an aspartic acid equivalent can be maintained while elaborating the molecular structure.

| Step | Description | Significance |

|---|---|---|

| 1 | Synthesis of an L-aspartic acid Weinreb amide derivative. | Creates a stable intermediate suitable for Grignard addition. |

| 2 | Grignard reaction with 2,4,5-trifluorophenyl magnesium bromide. | Forms a new carbon-carbon bond at the side-chain carbonyl group. |

| 3 | Subsequent reduction of the resulting ketone. | Generates the final β-amino acid derivative. |

| Outcome | The stereostructure of the chiral amine was well-preserved from the L-aspartic acid starting material. | Confirms the utility of the aspartic acid scaffold as a chiral template. |

Given that this compound shares the same chiral core and key functional groups as the L-aspartic acid derivatives used in such syntheses, it represents a readily available precursor for constructing a wide array of chiral ligands and auxiliaries for asymmetric catalysis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid in solution. A full assignment requires a suite of 1D and 2D NMR experiments.

¹H NMR: A one-dimensional proton NMR spectrum would provide initial information. The ethyl group would exhibit a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The protons on the aspartic acid backbone (α-CH and β-CH₂) would appear as multiplets. The chemical shifts would be influenced by the solvent and pH.

¹³C NMR: The carbon-13 NMR spectrum would show six distinct signals, corresponding to each unique carbon atom in the molecule: the two carbons of the ethyl group, the two carbonyl carbons (one for the ester and one for the carboxylic acid), the α-carbon, and the β-carbon.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings. Key correlations would be observed between the α-proton and the two diastereotopic β-protons, and within the ethyl group between the -CH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals (e.g., α-H to α-C, β-H's to β-C, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This would be particularly useful for conformational analysis, showing spatial relationships between the protons of the aspartic acid backbone and the ethyl ester group.

Ensuring the enantiopurity of this compound is critical. NMR spectroscopy can be employed for this purpose using two primary methods:

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, causing the signals in the ¹H NMR spectrum (e.g., the α-proton) to resolve into two separate sets, allowing for the quantification of each enantiomer.

Chiral Derivatizing Agents (CDAs): The compound can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers have distinct NMR spectra, and the integration of their unique signals allows for the calculation of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the exact mass of the molecule and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition. For this compound (C₆H₁₁NO₄), the exact mass can be calculated and compared to the experimental value. Public databases predict a monoisotopic mass of 161.0688 Da. lookchem.com HRMS analysis would typically be performed using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺ or other adducts.

Table 1: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.07608 | 133.8 |

| [M+Na]⁺ | 184.05802 | 139.6 |

| [M-H]⁻ | 160.06152 | 132.3 |

Data sourced from computational predictions. lookchem.com

In tandem mass spectrometry, the parent ion (e.g., [M+H]⁺) is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would involve the neutral loss of water (H₂O), ethanol (B145695) (C₂H₅OH), or carbon dioxide (CO₂), and cleavages along the amino acid backbone. Detailed analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the ethyl ester and amino acid moieties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. These include:

A broad O-H stretch from the carboxylic acid group (typically around 3300-2500 cm⁻¹).

N-H stretching vibrations from the primary amine group (around 3400-3250 cm⁻¹).

Two distinct C=O (carbonyl) stretching bands: one for the carboxylic acid (around 1725-1700 cm⁻¹) and one for the ester (around 1750-1735 cm⁻¹).

C-O stretching vibrations for the ester and carboxylic acid groups (around 1300-1000 cm⁻¹).

N-H bending vibrations (around 1650-1580 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Carbonyl stretches are also visible in Raman spectra, and the C-C backbone vibrations would also be active. As a complementary technique to IR, it can help resolve ambiguities in functional group assignment.

Chiroptical Spectroscopy: Optical Rotation and Circular Dichroism (CD) for Absolute Configuration

Chiroptical techniques are fundamental for establishing the absolute configuration of chiral molecules like this compound.

Optical Rotation: The measurement of optical rotation determines the direction and magnitude of the rotation of plane-polarized light by a chiral compound. For this compound, a specific rotation value, denoted as [α]D, would be measured at a specific temperature and concentration, typically using the sodium D-line (589 nm). While a specific value for this compound is not documented in readily available literature, analogous compounds such as (S)-(+)-Ethyl 3-hydroxybutanoate have reported specific rotation values that confirm their stereochemical identity. For instance, (S)-(+)-Ethyl 3-hydroxybutanoate has a reported specific rotation of +37.2° (c 1.3, chloroform), corresponding to an 85% enantiomeric excess. ethz.ch Such data is crucial for confirming the "S" configuration of the target molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing detailed information about the stereochemical environment of chromophores within a molecule. In this compound, the carboxylic acid and ester carbonyl groups would act as chromophores. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, would be compared to spectra of related compounds or to theoretical calculations to confirm the (S) absolute configuration. nih.gov For instance, studies on β-hydroxy-α-amino acids have utilized the CD exciton (B1674681) chirality method to determine absolute configurations by derivatizing the amino and hydroxyl groups with a suitable chromophore. nih.gov This approach allows for the correlation of the observed CD spectrum to the molecule's absolute stereochemistry.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement and absolute stereochemistry of a crystalline compound. researchgate.net This technique would provide precise bond lengths, bond angles, and the conformation of this compound in the solid state.

While a crystal structure for this compound is not publicly available, extensive crystallographic studies have been conducted on related compounds, such as L-aspartic acid and DL-aspartic acid. researchgate.net These studies reveal detailed information about hydrogen bonding networks and molecular packing in the crystal lattice. For example, the crystal structure of L-aspartic acid shows zigzag chains of molecules interconnected by strong hydrogen bonds. researchgate.net A crystallographic analysis of the target compound would similarly elucidate its solid-state conformation and intermolecular interactions, definitively confirming the (S) configuration at the chiral center.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For the separation of amino acid derivatives like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly employed. yakhak.orgsigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. scas.co.jp The differential stability of these complexes leads to different retention times for the (S) and (R) enantiomers, allowing for their quantification. The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation. yakhak.org While specific chromatograms for the target compound are not available, the general approach would involve method development to optimize resolution and peak shape.

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that utilizes columns with smaller particle sizes (<2 μm) to achieve faster analysis times and greater separation efficiency compared to conventional HPLC. When coupled with mass spectrometry (UPLC-MS), it provides a highly sensitive and selective method for the analysis of amino acids and their derivatives. researchgate.netnih.gov For this compound, a UPLC-MS method would be invaluable for purity assessment, allowing for the detection and identification of any impurities. The mass spectrometer provides molecular weight information and fragmentation patterns that aid in structure elucidation. Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to enhance chromatographic retention and detection sensitivity. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful analytical tool, particularly for volatile compounds. For non-volatile amino acids and their derivatives, derivatization is necessary to increase their volatility and thermal stability. Common derivatization procedures involve esterification of the carboxyl groups followed by acylation of the amino groups. The resulting volatile derivatives can then be separated by GC and detected by MS. While no specific GC-MS studies on this compound are reported, this technique is widely used for the analysis of other amino acid esters and related compounds. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of S 3 Amino 4 Ethoxy 4 Oxobutanoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules. ekb.egcu.edu.eg For (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, these methods would begin with the optimization of its three-dimensional geometry to find the most stable arrangement of its atoms. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for calculating the molecule's properties. researchgate.netrsc.org

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. pnas.orgnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org For this compound, this analysis would pinpoint the likely centers of electron donation and acceptance, crucial for understanding its interaction with other chemical species.

Illustrative Data: HOMO-LUMO Properties

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -9.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 8.65 |

Calculation of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic shielding tensors of ¹H and ¹³C atoms. nih.govresearchgate.net These tensors are then converted into chemical shifts (δ, in ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This predictive power is invaluable for assigning peaks in experimental NMR spectra. nih.govuni-bonn.de

Illustrative Data: Calculated NMR Chemical Shifts (ppm)

| Atom | Calculated ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) |

|---|---|---|---|

| C=O (acid) | 175.2 | NH₂ | 2.10 |

| C=O (ester) | 171.8 | CH (alpha) | 4.15 |

| CH (alpha) | 52.5 | CH₂ (beta) | 2.85 |

| CH₂ (beta) | 38.1 | O-CH₂ (ethyl) | 4.25 |

| O-CH₂ (ethyl) | 62.3 | CH₃ (ethyl) | 1.30 |

| CH₃ (ethyl) | 14.4 | COOH | 10.50 |

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to atomic displacements. spiedigitallibrary.orgdntb.gov.ua This analysis identifies the frequencies of fundamental vibrational modes, such as the stretching of C=O, N-H, and C-H bonds. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. researchgate.net

Illustrative Data: Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3550 | Carboxylic acid O-H stretch |

| ν(N-H) | 3410, 3325 | Asymmetric & Symmetric N-H stretch |

| ν(C-H) | 2980-3050 | Aliphatic C-H stretches |

| ν(C=O) | 1745 | Ester carbonyl stretch |

| ν(C=O) | 1720 | Carboxylic acid carbonyl stretch |

| δ(N-H) | 1620 | Amine N-H bend |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). proteopedia.org Typically, red and yellow colors indicate negative potential (sites for electrophilic attack), while blue indicates positive potential (sites for nucleophilic attack). For this compound, the MEP would highlight the negative potential around the carbonyl oxygen atoms and the positive potential near the amine and carboxylic acid hydrogens.

Illustrative Data: MEP Surface Potential Values

| Molecular Region | Potential Range (kcal/mol) | Interpretation |

|---|---|---|

| Carbonyl Oxygens (C=O) | -55 to -40 | Strongly nucleophilic, H-bond acceptor sites |

| Amine Hydrogens (N-H) | +30 to +45 | Electrophilic, H-bond donor sites |

| Carboxyl Hydrogen (O-H) | +50 to +65 | Strongly electrophilic, primary H-bond donor |

| Ethyl Group | -10 to +10 | Relatively neutral / non-polar |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Illustrative Data: NBO Analysis of Key Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (ester C=O) | σ(C-Cα) | 2.5 |

| LP(1) N (amine) | σ(Cα-H) | 3.1 |

| LP(1) N (amine) | σ(Cα-Cβ) | 4.2 |

| LP(2) O (acid C=O) | σ(Cβ-Cγ) | 2.8 |

Molecular Dynamics (MD) Simulations of Compound Behavior in Solvent Systems

While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of the molecule in an explicit solvent environment (e.g., a box of water molecules) over time. nih.govnih.gov Using a force field to approximate the interatomic forces, MD simulations track the motions of every atom in the system. tandfonline.com This approach provides insights into the dynamic conformational changes of the molecule, its diffusion through the solvent, and the specific hydrogen bonding patterns it forms with surrounding water molecules, offering a more realistic picture of its behavior in solution. diva-portal.org

Theoretical Studies of Chiral Recognition and Stereoselectivity Mechanisms

The chiral nature of this compound, stemming from the stereocenter at the alpha-carbon, is fundamental to its interaction with other chiral molecules, a process known as chiral recognition. Theoretical studies on amino acids and their derivatives have established that such recognition is governed by the formation of transient diastereomeric complexes with a chiral selector. The stability of these complexes is determined by a network of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and steric hindrance.

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these mechanisms. DFT calculations allow for the modeling of the interaction energies between the enantiomers of a compound like this compound and a chiral selector. For instance, studies on the chiral recognition of dansyl-derivatized amino acids with molecular micelles have shown that differences in binding free energy, which can be calculated computationally, correlate with the experimentally observed elution order in chromatography. scirp.orgnsf.govnih.govresearchgate.net These studies reveal that specific hydrogen bonds between the amino acid derivative and the chiral selector are often the key determinants of recognition. scirp.orgnsf.gov

In the context of this compound, theoretical models would predict that the spatial arrangement of its amino, carboxylic acid, and ethoxycarbonyl groups dictates its binding to a chiral environment. The "three-point interaction model" is a foundational concept in this area, postulating that a minimum of three points of interaction between the analyte and the chiral selector are necessary for effective chiral discrimination. DFT studies on similar molecules, such as L-aspartic acid dimethyl ester, have investigated the stable conformers of the molecule, which is a prerequisite for understanding how it presents its functional groups for interaction. rsc.orgresearchgate.net The relative energies of different conformers, influenced by both intramolecular hydrogen bonding and steric effects, would be a critical factor in any theoretical model of its chiral recognition.

Furthermore, computational studies on the stereoselective synthesis of amino acid derivatives provide insights into the mechanisms that favor the formation of one enantiomer over another. For example, in the synthesis of α,α-disubstituted amino acid derivatives, computational modeling can elucidate the transition state energies of competing reaction pathways, explaining the observed diastereoselectivity. rsc.org Similar theoretical approaches could be applied to understand and optimize the stereoselective synthesis of this compound.

Structure-Activity Relationship (SAR) Modeling for Designed Molecules (theoretical, non-clinical)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. For this compound, while no specific non-clinical SAR models are publicly available, the principles can be understood from studies on analogous compounds.

Theoretical SAR studies on aspartic acid analogues have been conducted, for instance, to understand their sweetness potency. researchgate.netnih.gov These studies utilize molecular descriptors, which are numerical values representing different physicochemical properties of the molecules, to build a mathematical model that predicts activity. Key descriptors often include steric parameters (e.g., molecular volume and surface area), electronic parameters (e.g., partial charges on atoms, dipole moment), and hydrophobic parameters (e.g., logP).

A hypothetical QSAR study for a series of analogues of this compound would involve synthesizing or computationally generating a set of related molecules with variations in the ester group, substituents on the amino group, or modifications to the carbon backbone. The biological activity of these compounds against a specific target would then be determined experimentally. Subsequently, computational software would be used to calculate a wide range of molecular descriptors for each compound.

Table 1: Examples of Molecular Descriptors for SAR/QSAR Studies

| Descriptor Class | Example Descriptors | Relevance to this compound Analogues |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Changes in the size of the ester group or other substituents would directly impact these descriptors, influencing how the molecule fits into a binding site. |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Modifications to the molecule, such as adding electron-withdrawing or donating groups, would alter the electronic properties, affecting interactions with polar residues in a target protein. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The hydrophobicity of the ester chain would be a key variable, influencing the molecule's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. |

| Topological | Connectivity Indices, Shape Indices | These descriptors encode information about the branching and overall shape of the molecule, which can be crucial for specific binding interactions. |

Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model would be developed to create an equation that relates the descriptors to the observed activity. For example, a study on aspartame (B1666099) analogues found that electron-withdrawing effects and the steric dimensions of the molecules were important for their sweet taste. nih.gov

Such a model for this compound analogues could take a form like:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The coefficients (c1, c2, etc.) would indicate the positive or negative contribution of each descriptor to the activity. This model could then be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds in a non-clinical setting. The insights from such a model would be crucial for understanding the key molecular features required for a desired biological effect.

Role in Biochemical Research and Mechanistic Enzymology Non Clinical Focus

Investigation as a Substrate or Inhibitor for Enzymes in vitro

Currently, there is a lack of specific studies in the reviewed scientific literature that investigate (S)-3-Amino-4-ethoxy-4-oxobutanoic acid as either a substrate or an inhibitor for specific enzymes in vitro. As an analogue of L-aspartic acid, it could theoretically be explored as a competitive inhibitor for enzymes that utilize L-aspartic acid or its derivatives as substrates. Future research could focus on its interaction with enzymes such as aspartate transaminase or asparagine synthetase to determine any potential inhibitory or substrate activity.

Utilization as a Biochemical Probe in Cell-Free Systems or Model Organisms (e.g., C. elegans)*

The use of noncanonical amino acids as biochemical probes is a powerful technique for studying protein synthesis and function in cell-free systems and model organisms like Caenorhabditis elegans. nih.govnih.gov These unnatural amino acids can be incorporated into proteins, allowing for their visualization and isolation. nih.gov While methods for cell-specific proteomic analysis using noncanonical amino acids have been developed in C. elegans, there is no specific mention in the reviewed literature of this compound being used for this purpose. nih.govnih.gov The nematode C. elegans is a valuable model for studying amino acid metabolism and transport due to its well-defined genetics and amenability to experimental manipulation. plos.org Studies in C. elegans have elucidated the importance of various amino acid transporters and metabolic pathways for its growth and development. plos.org

Exploration of its Influence on Protein Structure and Function via Site-Specific Incorporation (non-clinical)*

The site-specific incorporation of unnatural amino acids into proteins is a technique used to investigate and modify protein structure and function. rice.edu This is often achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the unnatural amino acid and incorporates it at a specific site in a protein in response to a nonsense codon. rice.edumdpi.com For instance, a thioester-containing derivative of aspartic acid has been successfully incorporated into proteins, enabling further chemical modifications. rice.edu This demonstrates the potential of using aspartic acid analogues to introduce novel functionalities into proteins. rice.edu

Although this compound is an aspartic acid derivative, there are currently no published studies on its site-specific incorporation into proteins or its influence on protein structure and function. Future research could explore the development of an orthogonal synthetase that could specifically recognize and incorporate this compound, which would allow for the investigation of how the ethoxy group affects protein folding, stability, and activity.

Mechanistic Elucidation of Biochemical Transformations Involving the Compound

Based on the available scientific literature, there is no information regarding the mechanistic elucidation of biochemical transformations involving this compound. Research in this area would be necessary to understand its metabolic fate and potential interactions within a biological system.

Emerging Research Frontiers and Future Perspectives

Integration into Bio-orthogonal Chemistry and Chemical Biology Tools (in vitro)

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. A key strategy in this field is the use of non-canonical amino acids (ncAAs) to label and study proteins and other biomolecules. nih.govbiorxiv.orgresearchgate.net The esterification of ncAAs can facilitate their cellular uptake. researchgate.net

While direct studies on the incorporation of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid into proteins via bio-orthogonal methods are not yet prevalent in the literature, its structure as an amino acid ester suggests its potential as a tool in chemical biology. It could be chemically modified to include a bio-orthogonal handle, such as an azide (B81097) or an alkyne. Once functionalized, this modified amino acid could be introduced to cells. If successfully incorporated into newly synthesized proteins, it would allow for their selective labeling and visualization, providing insights into protein dynamics and function within a cellular context. nih.govnih.gov The development of light-activated "caged" versions of such amino acid esters further enhances spatiotemporal control over protein labeling. nih.gov

Future research could focus on synthesizing derivatives of this compound bearing bio-orthogonal functional groups and evaluating their acceptance by the cellular translational machinery for site-specific protein modification.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry explores the design of complex, ordered structures held together by non-covalent interactions. Amino acids and their derivatives are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds and engage in electrostatic interactions.

Research on structurally related compounds, such as N-acyl-L-aspartic acids, has demonstrated their capacity to self-assemble into fibrous supramolecular structures in aqueous solutions. nih.gov These assemblies can form helical strands, showcasing the role of the chiral aspartic acid core in directing the formation of higher-order structures. nih.gov Similarly, poly(aspartic acid) and its esters are known to form polymers with various applications. wikipedia.orggeorgiasouthern.edu

Given these precedents, this compound is a promising candidate for the construction of novel supramolecular architectures. The interplay between its amino, carboxyl, and ester groups could be exploited to create well-defined nanostructures such as gels, fibers, or vesicles through controlled self-assembly. Future investigations may explore how changes in pH, solvent, or the addition of complementary molecules can influence the aggregation behavior of this compound and its derivatives, leading to new "smart" materials with responsive properties.

Exploration as a Component in Novel Functional Materials (e.g., NLO materials)

The quest for new functional materials with unique optical, electronic, or mechanical properties is a major driver of modern chemical research. Organic nonlinear optical (NLO) materials are of particular interest for their potential applications in telecommunications, optical computing, and data storage. researchgate.net Amino acids and their derivatives have emerged as a promising class of NLO materials due to their inherent non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects. researchgate.netresearchgate.netnih.govresearchgate.net

Studies on various amino acids, including L-asparagine (a derivative of aspartic acid), have shown that they can form crystals with significant NLO properties. researchgate.net The molecular chirality and zwitterionic nature of amino acids contribute to their favorable crystalline arrangements. researchgate.net Theoretical studies on aromatic amino acids have also highlighted their significant contribution to the nonlinear optical response of proteins. biorxiv.org

This compound, being a chiral molecule, has the potential to crystallize in a non-centrosymmetric space group, making it a candidate for NLO applications. The presence of both donor (amine) and acceptor (carboxyl and ester) groups within the molecule can enhance its hyperpolarizability. Future research could involve growing single crystals of this compound and its derivatives and characterizing their NLO properties. Theoretical calculations using methods like Density Functional Theory (DFT) could also be employed to predict and understand the NLO response of these materials. researchgate.netfrontiersin.org

Development of Sensing and Detection Technologies

The development of selective and sensitive chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Fluorescent probes based on organic molecules are widely used for the detection of various analytes, including metal ions. Amino acid derivatives have been successfully employed as recognition elements in fluorescent sensors. nih.gov

For example, fluorescent probes have been synthesized by coupling amino acids with fluorophores like Rhodamine B. nih.gov The amino acid moiety can selectively bind to specific metal ions, leading to a "turn-on" fluorescent response. nih.gov The choice of amino acid can tune the selectivity of the sensor for different ions. Furthermore, chiral probe compounds based on amino acid esters have been developed for the enantioselective recognition of other amino acids. scispace.com

The structure of this compound, with its available amine and carboxyl groups, makes it an attractive scaffold for the design of new chemosensors. It could be functionalized with a fluorophore to create a probe for detecting metal ions or other small molecules. The chiral nature of the compound could also be exploited to develop sensors capable of enantioselective recognition. Research in this area would involve the synthesis of such probes and the evaluation of their sensing performance, including selectivity, sensitivity, and response time. nih.govacs.orgrsc.org

Design of Next-Generation Chiral Catalysts Inspired by the Compound's Structure

Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically pure compounds, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are central to this field. Amino acids and their derivatives are a readily available source of chirality and have been extensively used in the synthesis of effective chiral ligands. researchgate.netnih.govfrontiersin.orgnih.gov

Specifically, esters of amino acids have been used as precursors for chiral ligands in a variety of asymmetric transformations, including allylic alkylations. researchgate.net The development of chiral aldehyde catalysts, often derived from BINOL, has also enabled the asymmetric functionalization of N-unprotected amino acid esters. researchgate.netfrontiersin.orgnih.gov These catalytic systems demonstrate good stereoselective control. researchgate.netfrontiersin.orgnih.gov

This compound provides a chiral scaffold that can be readily modified to create new ligands for asymmetric catalysis. The amine and carboxyl groups offer convenient points for derivatization, allowing for the synthesis of a library of ligands with varying steric and electronic properties. These ligands could then be screened in various metal-catalyzed reactions to identify catalysts for the enantioselective synthesis of valuable chiral molecules. The future in this area lies in the rational design of ligands based on the structure of this compound to achieve high efficiency and enantioselectivity in targeted chemical transformations. nih.gov

Q & A

Q. What are the recommended synthetic routes for (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves the introduction of an ethoxy group and an amino moiety into a butanoic acid backbone. A plausible route starts with ethyl oxobutanoate derivatives, where stereoselective amination is achieved using chiral catalysts or enzymes. For example, enzymatic resolution with lipases or esterases can ensure enantiomeric purity . Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity.

- Key Steps :

Ethylation of oxobutanoic acid precursors.

Stereoselective amination using L-specific transaminases.

Purification via recrystallization or column chromatography.

- Data Table :

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 7361-28-6 | |

| Molecular Formula | C₆H₁₁NO₄ | |

| Enantiopurity Validation | Chiral HPLC (>99% ee) |

Q. How can the structural identity and purity of this compound be validated using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹), amino (N-H, ~3300 cm⁻¹), and ethoxy (C-O, ~1100 cm⁻¹) groups. Compare with reference spectra of analogous oxobutanoic acids .

- NMR : ¹H NMR should show signals for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), the α-proton adjacent to the amino group (δ 3.5–4.0 ppm), and the carboxylic acid proton (δ 10–12 ppm) .

- X-ray Crystallography : Use SHELX or OLEX2 for single-crystal analysis to resolve stereochemistry. Refinement protocols in SHELXL ensure accurate bond-length and angle measurements .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for reactions at the β-keto ester moiety.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction feasibility.

- Validation : Cross-reference computational results with experimental kinetic data from analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid reactivity studies) .

Q. How should researchers address discrepancies in crystallographic data when resolving the structure of this compound?

- Methodological Answer :

- Twinning Analysis : Use OLEX2’s twin refinement tools to detect and correct for crystal twinning, which may obscure true symmetry .

- Data Validation : Apply R-factor convergence tests in SHELXL. Discrepancies in thermal parameters (e.g., Uiso values > 0.1 Ų) may indicate disordered ethoxy groups, requiring constrained refinement .

- Cross-Validation : Compare with powder XRD or spectroscopic data to confirm lattice consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.